molecular formula C14H10ClNO B104086 3-(4-Chlorophenyl)isoindolin-1-one CAS No. 2224-77-3

3-(4-Chlorophenyl)isoindolin-1-one

Cat. No.: B104086
CAS No.: 2224-77-3
M. Wt: 243.69 g/mol
InChI Key: OMUHBVDRMKRVLW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)isoindolin-1-one is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and potential therapeutic applications. The compound features a 4-chlorophenyl group attached to an isoindoline ring, which is further substituted with a keto group at the third position. This unique structure imparts specific chemical and biological properties to the compound.

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and the regulation of transcription, making it a promising target for anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and transcription processes . The compound shows high binding affinity to CDK7, with a binding energy up to -10.1 kcal/mol .

Biochemical Pathways

The inhibition of CDK7 affects the cell cycle and transcription pathways . CDK7 is involved in the phosphorylation of RNA polymerase II, a key enzyme in the transcription process. By inhibiting CDK7, this compound disrupts the normal function of RNA polymerase II, leading to the suppression of transcription .

Pharmacokinetics

The compound’schemical reactivity is suggested by its high values of global softness and low values of global hardness and chemical potential . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The inhibition of CDK7 by this compound leads to the disruption of the cell cycle and transcription processes . This can result in cell cycle arrest and the suppression of transcription , potentially leading to cell death . Therefore, this compound could serve as an effective anti-cancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Chlorophenyl)isoindolin-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, leading to the formation of the desired isoindoline derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted isoindoline derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)isoindolin-1-one has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-oxoisoindoline: Similar structure with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)-3-oxoisoindoline: Similar structure with a fluorine atom instead of chlorine.

    1-(4-Methylphenyl)-3-oxoisoindoline: Similar structure with a methyl group instead of chlorine.

Uniqueness: 3-(4-Chlorophenyl)isoindolin-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)16-13/h1-8,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHBVDRMKRVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-77-3
Record name 1-(4-Chlorophenyl)-3-oxoisoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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